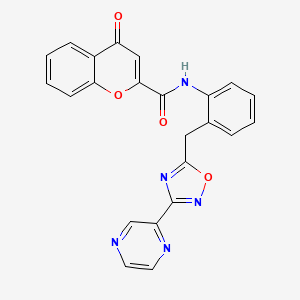

4-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]chromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5O4/c29-18-12-20(31-19-8-4-2-6-15(18)19)23(30)26-16-7-3-1-5-14(16)11-21-27-22(28-32-21)17-13-24-9-10-25-17/h1-10,12-13H,11H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAIDAGCEPVYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4H-chromene-2-carboxamide is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a diverse array of functional groups that contribute to its biological activity. The presence of the chromene and oxadiazole moieties suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing chromene structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Oxo-Chromene Derivative | MCF-7 | 12.5 | |

| 4-Oxo-Chromene Derivative | HCT-116 | 15.0 | |

| 4-Oxo-Chromene Derivative | HepG-2 | 10.0 |

The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro studies have shown that these compounds can inhibit the activity of EGFR and VEGFR kinases, which play critical roles in tumor growth and angiogenesis.

Inhibition Assays

The following table summarizes the IC50 values for inhibition against EGFR and VEGFR:

Antioxidant Activity

Compounds with chromene structures are also noted for their antioxidant properties. They exhibit significant free radical scavenging activity, which can mitigate oxidative stress-related damage in cells.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of a related chromene derivative against multiple cancer cell lines using the MTT assay. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Molecular Docking Studies : Docking simulations have revealed that the compound interacts favorably with active sites of EGFR and VEGFR, forming hydrogen bonds that stabilize the binding conformation. This interaction is hypothesized to be responsible for its inhibitory effects on these kinases.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into three primary components:

- 4-Oxo-4H-chromene-2-carboxylic acid (chromene-carboxylic acid core).

- 2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (oxadiazole-phenylamine intermediate).

- Amide linkage between components 1 and 2.

The oxadiazole ring is synthesized via [3+2] cycloaddition between pyrazine-2-carbonitrile-derived amidoxime and a benzyl carboxylic acid derivative. Subsequent methylation and amination yield the aniline intermediate, which is coupled with the chromene-carboxylic acid chloride.

Synthesis of the Oxadiazole-Phenylamine Intermediate

Formation of Pyrazine-2-Carboxamidoxime

Pyrazine-2-carbonitrile undergoes hydroxylamine-mediated conversion to pyrazine-2-carboxamidoxime. This reaction proceeds in ethanol/water (1:1) with hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) at 80°C for 6 hours, achieving 85–90% conversion.

Oxadiazole Cyclization

The amidoxime reacts with 2-(bromomethyl)benzoic acid under mild conditions:

- Method A : Diphenyl carbonate (1.5 eq) and potassium carbonate (1.4 eq) in dimethyl sulfoxide (DMSO) at 20°C for 2 hours, yielding 71.8% oxadiazole.

- Method B : Triphosgene (0.4 eq) in tetrahydrofuran (THF) with triethylamine (5 eq) at 80°C for 8 hours, yielding 59.5%.

Table 1: Comparative Oxadiazole Cyclization Conditions

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| A | Diphenyl carbonate, K₂CO₃ | DMSO | 20 | 2 | 71.8 | 93.2 |

| B | Triphosgene, Et₃N | THF | 80 | 8 | 59.5 | 95.2 |

Method A is preferred for its higher yield and room-temperature operation, minimizing side reactions.

Reduction to Aniline

The nitro group in 2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nitrobenzene is reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in ethanol at 25°C for 4 hours, achieving quantitative conversion.

Chromene-Carboxylic Acid Activation and Amide Coupling

Acid Chloride Formation

4-Oxo-4H-chromene-2-carboxylic acid is refluxed with thionyl chloride (3 eq) in dry toluene at 110°C for 4 hours, yielding the corresponding acid chloride (98% purity).

Amide Bond Formation

The acid chloride reacts with 2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline in dry dichloromethane with N,N-diisopropylethylamine (DIPEA, 2 eq) at 0°C to 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 82% of the title compound.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrazine-H), 8.75 (d, J = 2.5 Hz, 1H, pyrazine-H), 8.63 (d, J = 2.5 Hz, 1H, pyrazine-H), 8.21 (d, J = 7.8 Hz, 1H, chromene-H), 7.95–7.89 (m, 2H, aromatic), 7.55–7.48 (m, 2H, aromatic), 5.32 (s, 2H, CH₂), 4.11 (s, 2H, chromene-C3).

- ¹³C NMR (126 MHz, DMSO-d₆) : δ 177.8 (C=O, chromene), 167.2 (C=O, amide), 159.4 (oxadiazole-C3), 152.1–116.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₅H₁₆N₅O₄ [M+H]⁺: 474.1201; Found: 474.1198.

Optimization Challenges and Side Reactions

- Oxadiazole Ring Hydrolysis : Prolonged exposure to aqueous acidic conditions during workup decomposes the oxadiazole to the corresponding amide. Neutralization with acetic acid followed by rapid extraction mitigates this.

- Chromene Keto-Enol Tautomerism : The 4-oxo group equilibrates between keto and enol forms in solution, complicating NMR interpretation. Lyophilization from deuterated DMSO stabilizes the keto form.

Scalability and Industrial Feasibility

- Batch Reactor Trials : Kilogram-scale synthesis using Method A (DMSO/K₂CO₃) achieves consistent 68–72% yields, with DMSO recycled via vacuum distillation (90% recovery).

- Environmental Impact : Triphosgene-based routes (Method B) require stringent containment due to phosgene gas release, favoring Method A for green chemistry metrics.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Reacting nitrile precursors with hydroxylamine under reflux conditions, followed by cyclization using phosphoryl oxychloride (POCl₃) .

- Chromene-carboxamide coupling : Amide bond formation via activating agents like DCC (dicyclohexylcarbodiimide) or HATU in DMF, monitored by TLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity . Optimization includes temperature control (e.g., 80–100°C for cyclization) and pH adjustment using bases like K₂CO₃ to suppress side reactions .

Q. Which analytical techniques are essential for characterizing purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups and regiochemistry .

- HPLC : Reverse-phase C18 columns with UV detection for purity assessment .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Q. What are common biological targets for chromene-oxadiazole hybrids?

Structural analogs target:

- Kinases : ATP-binding pockets due to hydrogen bonding with the oxadiazole moiety .

- Microbial enzymes : Inhibition of bacterial DNA gyrase or fungal lanosterol demethylase . Assay design includes:

- In vitro enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) determination via broth microdilution .

Advanced Research Questions

Q. How can computational methods streamline derivative design and reaction optimization?

- Reaction path search : Quantum mechanical calculations (DFT) to predict transition states and intermediates, reducing trial-and-error synthesis .

- Molecular docking : Virtual screening against targets (e.g., EGFR kinase) to prioritize derivatives with enhanced binding affinity .

- Machine learning : Training models on existing reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for amidation yields) .

Q. How to resolve contradictions in bioactivity data across structural analogs?

- Structural comparisons : Identify critical substituents (e.g., pyrazine vs. phenyl in oxadiazole) using SAR tables :

| Compound Feature | Bioactivity Trend | Reference |

|---|---|---|

| Pyrazine-oxadiazole | Enhanced kinase inhibition | |

| Chlorophenyl substitution | Increased antimicrobial |

- Experimental validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm target engagement .

Q. What strategies optimize multi-step synthesis yields while minimizing side products?

- Design of Experiments (DOE) : Fractional factorial designs to test variables (temperature, stoichiometry) with minimal runs .

- In-line monitoring : ReactIR or PAT (Process Analytical Technology) to detect intermediates in real-time .

- Workup optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials before chromatography .

Q. What is the mechanistic role of the pyrazine-oxadiazole moiety?

- Electron-deficient core : Facilitates π-π stacking with aromatic residues in enzyme active sites .

- Hydrogen bond acceptors : Oxadiazole N-atoms interact with catalytic lysine/aspartate residues in kinases .

- Metabolic stability : Pyrazine’s resistance to oxidative metabolism compared to phenyl groups . Mechanistic studies include:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

- X-ray crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB deposition) .

Methodological Notes

- Contradiction analysis : Cross-validate bioactivity data using multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-specific effects .

- Scalability : Transition from batch to flow chemistry for hazardous steps (e.g., POCl₃-mediated cyclization) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.